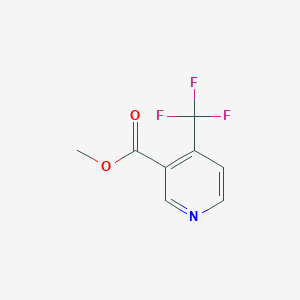

Methyl 4-(trifluoromethyl)nicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUABQNZKSSKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379654 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-82-7 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

CAS Number: 175204-82-7

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of innovation. The trifluoromethyl (-CF3) group, in particular, has emerged as a bioisostere of choice, capable of profoundly modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity make it a highly sought-after functional group.[1] Within this context, Methyl 4-(trifluoromethyl)nicotinate stands as a pivotal building block, offering a synthetically accessible entry point to a diverse array of complex, high-value molecules. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The following tables summarize the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 175204-82-7 | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [6][7][8][9] |

| Molecular Weight | 205.13 g/mol | [6][7][8][9] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Boiling Point (Predicted) | 240.4 ± 40.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.331 g/cm³ | [7] |

| XlogP (Predicted) | 1.6 | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [9] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the three. The coupling patterns will be complex due to meta- and para-coupling.

-

Methyl Protons (3H): A singlet corresponding to the methyl ester protons is expected to appear around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 165-170 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring will resonate between δ 120-160 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet with a large coupling constant (¹JCF) in the range of 270-280 Hz.

-

Methyl Carbon: The methyl ester carbon will be observed around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-F Stretch: Strong C-F stretching vibrations from the trifluoromethyl group will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ range will correspond to the pyridine ring.

-

C-O Stretch: An absorption band for the ester C-O bond is expected around 1250-1300 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI) (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205.

-

Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 174, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 146. The trifluoromethyl group is relatively stable, but fragmentation involving its loss (-CF₃) to give a peak at m/z = 136 is also possible.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This precursor is accessible via several patented routes, often starting from simpler pyridine derivatives.[10][11][12][13]

Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

One common industrial approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. parchem.com [parchem.com]

- 6. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. americanelements.com [americanelements.com]

- 8. 175204-82-7 | this compound - Moldb [moldb.com]

- 9. This compound | 175204-82-7 [sigmaaldrich.com]

- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]

- 13. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for understanding this compound, a pivotal building block in modern medicinal and agrochemical research. As a Senior Application Scientist, my objective is to provide not just data, but a deeper insight into the causality behind its synthesis, characterization, and application, ensuring a framework of scientific integrity and practical utility.

This compound (CAS No. 175204-82-7) is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in drug discovery.[1][2] Its significance is largely derived from the strategic placement of a trifluoromethyl (-CF3) group on the nicotinic acid scaffold. The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[3]

This guide will dissect the essential technical aspects of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, purification, and critical role as a synthetic intermediate.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's properties is the bedrock of its effective application. The identity, purity, and stability of this compound must be rigorously confirmed before its use in any synthetic campaign.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 205.13 g/mol | [1][2][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][5] |

| CAS Number | 175204-82-7 | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 240.4 ± 40.0 °C (at 760 mmHg) | [1][6] |

| Density | ~1.331 g/cm³ | [1][6] |

| Storage | 2-8°C, under inert atmosphere | [6] |

Spectroscopic Validation: A Self-Validating System

Confirming the structure of this compound is a multi-step process where each analytical technique provides a piece of a self-validating puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be relatively simple and diagnostic. One would anticipate three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons are definitive proof of the substitution pattern.

-

¹³C NMR: This spectrum will confirm the presence of all eight carbon atoms, including the characteristic quartet for the -CF3 carbon (due to C-F coupling) and the carbonyl carbon of the ester.

-

¹⁹F NMR: A strong singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift is a key identifier for the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), one would expect to see the molecular ion peak (M+) at m/z 205. The fragmentation pattern would likely show losses of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), providing further structural confirmation.[7]

Synthesis and Purification: From Precursor to Final Product

The most logical and common route to this compound involves the synthesis of its parent carboxylic acid, followed by esterification. This two-step approach allows for robust control over purity at each stage.

Synthesis Pathway Overview

The following diagram outlines the logical flow from a halogenated precursor to the final methyl ester product.

Caption: Logical synthesis pathway for this compound.

Experimental Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol is adapted from established methods for the catalytic hydrogenolysis of chlorinated pyridine precursors.[8][9] The choice of a palladium on carbon (Pd/C) catalyst is critical for its efficiency in cleaving carbon-halogen bonds under a hydrogen atmosphere.

-

Reactor Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, add Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5.0 g, 0.0192 mol), 10% Pd/C (0.3 g), sodium acetate (5.25 g, 0.0389 mol), and ethanol (20 mL).

-

Inerting: Seal the flask and purge the system with nitrogen gas three times to remove atmospheric oxygen, which can poison the catalyst.

-

Hydrogenation: Introduce hydrogen gas (via balloon or regulated supply) and purge the system twice. Stir the reaction vigorously at room temperature under a positive hydrogen atmosphere.

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. This provides an intrinsic endpoint, ensuring the reaction goes to completion without unnecessary side reactions. The reaction typically completes within 8 hours.

-

Workup and Isolation:

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (3 x 10 mL) to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

To the resulting solid, add 20 mL of water and dissolve. Acidify the aqueous solution to a pH of 2-3 with hydrochloric acid, which protonates the carboxylate to precipitate the desired carboxylic acid.

-

Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated brine to remove water-soluble impurities, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 4-(trifluoromethyl)nicotinic acid as a solid.

-

Experimental Protocol 2: Fischer Esterification to this compound

This classic method utilizes an excess of methanol to drive the equilibrium towards the ester product, with a catalytic amount of strong acid.

-

Reactor Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (3.3 g, 0.0173 mol) in methanol (50 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates completion.

-

Workup and Purification:

-

Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the bulk of the methanol via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product. Purify via flash column chromatography on silica gel to yield pure this compound.

-

Post-Synthesis Purification Workflow

References

- 1. americanelements.com [americanelements.com]

- 2. 175204-82-7 | this compound - Moldb [moldb.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 175204-82-7 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 8. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-(trifluoromethyl)nicotinate

This document provides a comprehensive technical examination of the physical properties of Methyl 4-(trifluoromethyl)nicotinate (CAS No. 175204-82-7). Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of data points. It delves into the structural basis for the observed properties, offers validated protocols for their experimental determination, and contextualizes the importance of these characteristics in the compound's application as a vital synthetic intermediate.

Core Physicochemical Identifiers and Molecular Structure

This compound is a pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1] Its structure is characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) group at the 3-position. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, which in turn dictates the molecule's physical and chemical behavior.

The compound's fundamental identifiers are summarized below, providing a foundational reference for any laboratory or research endeavor.

| Identifier | Value | Source |

| CAS Number | 175204-82-7 | [2][3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][3][6][7] |

| Molecular Weight | 205.13 g/mol | [2][5][7][8] |

| IUPAC Name | methyl 4-(trifluoromethyl)pyridine-3-carboxylate | [3][6] |

| Synonyms | Methyl 4-(Trifluoromethyl)Pyridine-3-Carboxylate | [5][6] |

| InChI Key | RFUABQNZKSSKRX-UHFFFAOYSA-N | [3] |

Macroscopic and Thermodynamic Properties

The physical state, volatility, and solubility of a compound are critical parameters that inform its handling, purification, and formulation. These properties are a direct consequence of the intermolecular forces governed by the molecule's structure.

Physical State, Appearance, and Thermal Properties

This compound is typically supplied as a liquid at standard temperature and pressure.[3] The presence of the polar ester group and the pyridine nitrogen allows for dipole-dipole interactions, while the trifluoromethyl group contributes to a larger molecular surface area and van der Waals forces. However, the molecule's asymmetry and the bulky -CF₃ group may disrupt efficient crystal lattice packing, favoring a liquid state.

| Property | Value | Notes |

| Physical Form | Liquid | [3] |

| Boiling Point | 240.4 ± 40.0 °C at 760 mmHg | Predicted value. The relatively high boiling point is consistent with its molecular weight and polarity.[2][6][7] |

| Density | 1.331 ± 0.06 g/cm³ | Predicted value. The presence of fluorine atoms increases the molecular density compared to non-fluorinated analogues.[6][7] |

| Flash Point | 99.2 °C | [6] |

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The methyl ester and pyridine moieties provide polar character, while the trifluoromethylated aromatic ring imparts lipophilicity. Consequently, this compound is expected to exhibit moderate to good solubility in common organic solvents. While specific experimental data is sparse, the solubility of its parent carboxylic acid, 4-(Trifluoromethyl)nicotinic acid, in polar organic solvents like DMSO and methanol suggests that the ester will be soluble in a range of solvents from moderately polar (e.g., ethyl acetate, dichloromethane) to polar aprotic (e.g., acetone, THF).[1] Its solubility in water is expected to be low, a common trait for organic esters of this size.

Spectroscopic Profile for Structural Elucidation and Quality Control

Spectroscopic methods are indispensable for verifying the identity, structure, and purity of a chemical compound.[9][10] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and potentially long-range coupling with the fluorine atoms of the -CF₃ group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of both the ester and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group, which will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds.[12] A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group, confirming its presence unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands would be:

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-O Stretch: Absorptions corresponding to the ester C-O bonds.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing confirmation of its molecular weight and fragmentation patterns that can aid in structural elucidation.[10] For this compound, a molecular ion peak [M]⁺ at m/z 205 would be expected, along with fragment ions corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group.[13]

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the key physical properties of organic compounds like this compound.[14][15]

Boiling Point Determination via Simple Distillation

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] This method purifies the liquid while simultaneously measuring this physical constant. The stabilization of the vapor temperature at the thermometer bulb indicates that the boiling point has been reached.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10-15 mL of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Temperature Recording: Monitor the temperature as the vapor rises and makes contact with the thermometer bulb. The temperature will rise sharply and then stabilize.[14]

-

Data Collection: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Shutdown: Turn off the heat source but allow the condenser water to run until the apparatus has cooled. Never distill to dryness.

Caption: Workflow for Boiling Point Determination.

Qualitative Solubility Assessment

Causality: This protocol assesses the miscibility of the solute in various solvents, probing its polarity and intermolecular interaction potential. A substance dissolves if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing ~1 mL of a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene).[16][17]

-

Sample Addition: To each test tube, add 2-3 drops of this compound.

-

Observation: Agitate each tube using a vortex mixer or by flicking the tube.

-

Classification: Observe whether the compound dissolves completely (miscible), forms two distinct layers (immiscible), or only partially dissolves (partially soluble).

-

Documentation: Record the results in a table, classifying the solubility in each solvent.

Caption: Workflow for Qualitative Solubility Testing.

Recommended Handling and Storage

Based on its physical properties and supplier recommendations, this compound should be handled with care.

-

Storage: The compound should be stored in a cool, dry place, typically between 2-8°C.[2][3][7] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or atmospheric contaminants.[3]

-

Safety: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound—a liquid at room temperature with a high boiling point, predictable density, and characteristic solubility profile—are dictated by its unique molecular architecture. The interplay between the polar ester and pyridine functionalities and the lipophilic trifluoromethyl group defines its behavior. A thorough understanding and experimental validation of these properties, using the protocols outlined herein, are essential for its effective use in synthesis, process development, and the creation of novel chemical entities.

References

- 1. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 2. 175204-82-7 | this compound - Moldb [moldb.com]

- 3. This compound | 175204-82-7 [sigmaaldrich.com]

- 4. This compound | 175204-82-7 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound [myskinrecipes.com]

- 8. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. api.pageplace.de [api.pageplace.de]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. amherst.edu [amherst.edu]

A Comprehensive Spectroscopic Guide to Methyl 4-(trifluoromethyl)nicotinate: An In-Depth Analysis of ¹H and ¹³C NMR Spectra

Abstract

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) characteristics of Methyl 4-(trifluoromethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the ¹H and ¹³C NMR spectra, crucial for the structural elucidation and quality control of this important heterocyclic building block. We will delve into the theoretical principles, practical experimental protocols, and detailed spectral interpretation, emphasizing the profound influence of the trifluoromethyl (CF₃) and methyl ester (COOCH₃) substituents on the pyridine ring's electronic environment.

Introduction: The Significance of this compound

This compound (CAS No: 175204-82-7), with the molecular formula C₈H₆F₃NO₂, is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a pyridine ring substituted with a powerful electron-withdrawing trifluoromethyl group and an electron-withdrawing methyl ester group, makes it a versatile scaffold in medicinal chemistry. The presence of the trifluoromethyl group, in particular, can enhance properties such as metabolic stability, binding affinity, and lipophilicity in target molecules.[1]

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive analysis of both ¹H and ¹³C NMR spectra, offering a self-validating system for the characterization of this compound.

Molecular Structure and NMR Environments

To understand the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. The structure below is numbered to facilitate spectral assignments.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-(trifluoromethyl)nicotinate

Introduction

Methyl 4-(trifluoromethyl)nicotinate is a significant organic compound utilized in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure, featuring a pyridine ring substituted with a methyl ester and a trifluoromethyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for researchers, scientists, and drug development professionals for compound identification, structural elucidation, and metabolic studies. This guide provides a comprehensive analysis of the core fragmentation pathways of this compound under electron ionization (EI) mass spectrometry, grounded in established principles and supported by data from related compounds.

Molecular Structure and Properties

-

Chemical Formula: C8H6F3NO2[1]

-

Molecular Weight: 205.13 g/mol [1]

-

IUPAC Name: methyl 4-(trifluoromethyl)pyridine-3-carboxylate[1]

-

CAS Number: 175204-82-7[1]

The structure consists of a pyridine ring, a highly stable aromatic system, which significantly influences the fragmentation by favoring the retention of the ring structure in many fragment ions.[2] The electron-withdrawing nature of both the trifluoromethyl group and the methyl carboxylate group affects the ionization and subsequent fragmentation pathways.

Experimental Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A typical experimental workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is outlined below.

Step-by-Step Protocol

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Gas Chromatography (GC): The sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to ensure good separation and peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion (M•+).

-

Fragmentation: The energetically unstable molecular ion undergoes a series of fragmentation reactions, breaking into smaller, charged fragments and neutral species.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the loss of the trifluoromethyl group. The fragmentation pathways are influenced by the stability of the resulting cations and neutral losses.

Key Fragmentation Pathways

-

Loss of the Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[2] This results in the formation of a stable acylium ion.

-

M•+ (m/z 205) → [M - •OCH3]+ (m/z 174) + •OCH3

-

-

Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion formed in the previous step can further fragment by losing a molecule of carbon monoxide.

-

[m/z 174] → [m/z 146] + CO

-

-

Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can undergo cleavage, leading to the loss of a trifluoromethyl radical. This is a common fragmentation for trifluoromethyl-substituted aromatic compounds.[4]

-

M•+ (m/z 205) → [M - •CF3]+ (m/z 136) + •CF3

-

-

Fragmentation of the Pyridine Ring: Aromatic rings can undergo characteristic fragmentations, often leading to smaller, stable cyclic ions or the loss of small neutral molecules like HCN.[5]

The predicted fragmentation can be visualized as follows:

Summary of Predicted Key Ions

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 205 | [C8H6F3NO2]•+ | Molecular Ion (M•+) |

| 174 | [C7H3F3NO]+ | M•+ - •OCH3 |

| 146 | [C6H3F3N]•+ | [m/z 174] - CO |

| 136 | [C7H6NO2]+ | M•+ - •CF3 |

| 108 | [C6H6NO]+ | [m/z 136] - CO |

Comparison with Related Compounds

The predicted fragmentation pattern is consistent with the known mass spectra of related compounds.

-

Methyl Nicotinate: The mass spectrum of methyl nicotinate shows a prominent molecular ion at m/z 137 and a base peak at m/z 106, corresponding to the loss of the methoxy group (•OCH3).[6][7] This supports the proposed loss of •OCH3 from this compound.

-

Trifluoromethyl-Substituted Aromatics: The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of the CF3 radical or rearrangement involving fluorine atoms.[4][8] This lends credence to the predicted loss of •CF3.

Conclusion

The electron ionization mass spectrometry of this compound is expected to yield a rich fragmentation pattern that provides significant structural information. The primary fragmentation pathways involve the loss of the methoxy radical from the ester group and the cleavage of the trifluoromethyl group from the pyridine ring. Further fragmentation of these initial product ions leads to a series of characteristic smaller ions. By understanding these fragmentation pathways, researchers can confidently identify this compound in complex mixtures and gain insights into its chemical behavior. This in-depth guide serves as a valuable resource for professionals in the fields of analytical chemistry, drug discovery, and materials science.

References

- 1. americanelements.com [americanelements.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. GCMS Section 6.9.5 [people.whitman.edu]

- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl nicotinate [webbook.nist.gov]

- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-(trifluoromethyl)nicotinate

Abstract

This technical guide provides a comprehensive examination of the principles and application of Fourier Transform Infrared (FT-IR) spectroscopy for the structural characterization of Methyl 4-(trifluoromethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FT-IR, presents a detailed, field-proven protocol using Attenuated Total Reflectance (ATR), and offers an in-depth analysis of the compound's predicted infrared spectrum. By correlating specific vibrational modes to the molecule's distinct functional groups—the pyridine ring, the methyl ester, and the trifluoromethyl moiety—this guide serves as a critical resource for identity confirmation, quality control, and advanced research applications.

Introduction: The Significance of Spectroscopic Analysis

This compound (CAS: 175204-82-7, Formula: C₈H₆F₃NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex organic molecules.[1][2][3][4] Its unique structure, featuring a trifluoromethyl group on a pyridine framework, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and functional materials.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. This guide will elucidate the process of obtaining and interpreting the IR spectrum of this compound, providing the foundational knowledge necessary for its confident application in a laboratory setting.

Foundational Principles of FT-IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, scissoring). An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).

The key functional groups within this compound—the aromatic C-H, C=C, and C-N bonds of the pyridine ring, the C=O and C-O bonds of the ester, and the potent C-F bonds of the trifluoromethyl group—each absorb in characteristic regions of the IR spectrum. Analyzing the position, intensity, and shape of these absorption bands allows for a detailed structural elucidation of the molecule.[5][6]

Experimental Protocol: Acquiring the Spectrum via Attenuated Total Reflectance (ATR)

For a compound like this compound, which may be a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[1] ATR offers significant advantages over traditional methods (e.g., KBr pellets), requiring minimal to no sample preparation, thereby reducing analysis time and eliminating potential sample preparation artifacts.[7][8][9]

The principle of ATR involves an infrared beam being guided through a crystal of high refractive index (commonly diamond or zinc selenide).[10][11] This creates an evanescent wave that extends a few micrometers beyond the crystal surface.[8][9][11] When the sample is brought into intimate contact with the crystal, the evanescent wave is attenuated at frequencies where the sample absorbs energy. This attenuated energy is then detected to generate the IR spectrum.[7][11]

Materials and Instrumentation

-

Sample: this compound (as a liquid or solid).

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection ATR accessory, preferably with a diamond crystal for its chemical inertness and durability.

-

Software: Spectrometer control and data analysis software.

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residues.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This critical step accounts for atmospheric (CO₂, H₂O) and instrumental interferences, ensuring they are subtracted from the final sample spectrum.

-

Sample Application:

-

If the sample is a liquid , place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

If the sample is a solid , place a small amount onto the crystal and use the integrated pressure clamp to apply firm, even pressure. This ensures the necessary intimate contact between the sample and the crystal surface.[8]

-

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[9]

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal surface using the appropriate solvent and wipes.

Visualized Experimental Workflow```dot

References

- 1. This compound | 175204-82-7 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. americanelements.com [americanelements.com]

- 4. 175204-82-7 | this compound - Moldb [moldb.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. m.youtube.com [m.youtube.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

The Synthetic Architect's Guide to Methyl 4-(Trifluoromethyl)nicotinate: A Deep Dive into Starting Materials and Core Strategies

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, has become a privileged motif. Methyl 4-(trifluoromethyl)nicotinate, a key building block, provides a versatile platform for accessing a wide array of more complex, biologically active molecules.[1] This guide offers an in-depth exploration of the primary synthetic routes to this valuable intermediate, with a focus on the critical selection of starting materials and the underlying chemical logic that governs each pathway.

Strategic Approaches to the 4-(Trifluoromethyl)nicotinate Core

The synthesis of this compound invariably proceeds through its carboxylic acid precursor, 4-(trifluoromethyl)nicotinic acid. The esterification of the carboxylic acid to the final methyl ester is a standard and high-yielding transformation. Therefore, the crux of the synthetic challenge lies in the efficient construction of the 4-(trifluoromethyl)pyridine-3-carboxylic acid core. Our analysis of the current synthetic landscape reveals three predominant strategies, each distinguished by its unique starting materials and reaction cascades.

I. The de Novo Construction: Building the Pyridine Ring

A powerful and convergent approach involves the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors. This strategy is particularly advantageous for large-scale production due to the use of readily available and cost-effective starting materials.

One of the most prominent examples of this approach commences with the acylation of a vinyl ether with a trifluoroacetylating agent, followed by a cyclization reaction.[2][3]

Key Starting Materials:

-

Trifluoroacetyl chloride or Trifluoroacetic anhydride

-

Vinyl ethyl ether

-

3-Aminoacrylonitrile

This pathway leverages the reactivity of trifluoroacetyl chloride with vinyl ethyl ether to generate a key intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This intermediate then undergoes a cyclization reaction with 3-aminoacrylonitrile to form the pyridine ring, which is subsequently hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one [3]

-

To a stirred solution of vinyl ethyl ether (72.1 g) and pyridine (87.0 g) in toluene (500 mL) in a closed four-neck reaction bottle, cool the mixture to 0-5 °C.

-

Slowly add trifluoroacetyl chloride (145.8 g) dropwise over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 3 hours.

-

Quench the reaction by adding 300 mL of ice water.

-

Separate the organic phase, wash it twice with brine, and concentrate under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid.

Step 2: Cyclization to 4-(Trifluoromethyl)nicotinonitrile [3]

-

The specific conditions for the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile to form 4-(trifluoromethyl)nicotinonitrile are proprietary to the patent but would involve a condensation and ring-closing reaction, likely under basic or acidic conditions.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid [3]

-

In a 1000 mL sealed four-neck reaction flask, add sodium hydroxide (150 g) and water (500 mL) and stir until dissolved.

-

Add 4-(trifluoromethyl)nicotinonitrile (172.1 g) to the solution.

-

Heat the mixture to 100 °C with stirring until the solid dissolves, forming a pale yellow clear solution.

-

Stop stirring and cool the reaction mixture.

-

Adjust the pH to less than 1 with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.

The use of pyridine in the initial acylation step acts as a base to neutralize the HCl generated during the reaction, driving the formation of the enone. The low-temperature conditions are crucial to control the exothermic reaction and prevent side product formation. The final hydrolysis of the nitrile to the carboxylic acid is a robust and high-yielding transformation performed under strong basic conditions.

Data Summary: Acylation and Hydrolysis Yields

| Step | Product | Reported Yield |

| Acylation | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 86.7%[3] |

| Hydrolysis | 4-(Trifluoromethyl)nicotinic Acid | 98.3%[3] |

digraph "De_Novo_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes TFACl [label="Trifluoroacetyl\nchloride"]; VEE [label="Vinyl ethyl ether"]; Acylation [label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enone [label="4-ethoxy-1,1,1-trifluoro-\n3-en-2-one"]; AminoCN [label="3-Aminoacrylonitrile"]; Cyclization [label="Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrile [label="4-(Trifluoromethyl)-\nnicotinonitrile"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="4-(Trifluoromethyl)-\nnicotinic Acid"]; Esterification [label="Esterification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Methyl 4-(Trifluoromethyl)-\nnicotinate", shape=box, style="rounded,filled", fillcolor="#FFFFFF", bordercolor="#4285F4"];

// Edges TFACl -> Acylation; VEE -> Acylation; Acylation -> Enone [label="Pyridine, Toluene"]; Enone -> Cyclization; AminoCN -> Cyclization; Cyclization -> Nitrile; Nitrile -> Hydrolysis [label="NaOH, H₂O"]; Hydrolysis -> Acid; Acid -> Esterification [label="Methanol, Acid catalyst"]; Esterification -> FinalProduct; }

Caption: De novo synthesis of this compound.

II. Functionalization of a Pre-formed Pyridine Ring

An alternative and widely employed strategy is the direct functionalization of a pre-existing pyridine derivative. This approach is attractive when suitably substituted pyridines are readily available.

Key Starting Materials:

-

3-Cyanopyridine

This method involves the deprotonation of 3-cyanopyridine at the 4-position, followed by quenching the resulting anion with a trifluoromethylating agent.[4] This regioselective functionalization is a testament to the directing effects of the substituents on the pyridine ring.

Step 1: Lithiation of 3-Cyanopyridine [4]

-

In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104 g, 1.0 mol), tetramethylethylenediamine (TMEDA) (174 g, 1.5 mol), and tetrahydrofuran (600 mL).

-

Cool the mixture to -40 °C.

-

While maintaining the temperature at -40 °C, add 2M butyllithium (600 mL, 1.2 mol).

-

Allow the reaction to proceed for 1.5 hours at -40 °C.

Step 2: Trifluoromethylation [4]

-

Into the solution from Step 1, maintained at -40 °C, bubble in bromotrifluoromethane (200 g, 1.3 mol).

-

Continue the reaction at -40 °C for 2 hours.

-

Warm the reaction mixture to 0 °C and stir for an additional 4 hours.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with petroleum ether, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to obtain 4-trifluoromethyl-3-cyanopyridine.

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid [4]

-

To a solution of 4-trifluoromethyl-3-cyanopyridine (100 g) in water (300 mL), add sodium hydroxide (75 g).

-

Heat the mixture to induce hydrolysis.

-

After hydrolysis is complete, cool the reaction and acidify with a suitable acid to precipitate 4-(trifluoromethyl)nicotinic acid.

The use of butyllithium, a strong base, is necessary to deprotonate the C-4 position of the pyridine ring. TMEDA acts as a chelating agent, sequestering the lithium cation and increasing the basicity of the butyllithium, thereby facilitating the deprotonation. The low reaction temperatures are critical for maintaining the stability of the organolithium intermediate and preventing side reactions. Bromotrifluoromethane serves as the source of the trifluoromethyl group.

Caption: Synthesis via functionalization of 3-cyanopyridine.

III. The Building Block Approach: Cyclization of Functionalized Precursors

A third major strategy relies on the cyclization of more complex, functionalized acyclic precursors that already contain the trifluoromethyl group. This approach can offer high levels of regioselectivity.

Key Starting Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Cyanoacetamide

This pathway, detailed in patent CN101851193A, involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form a dihydroxypyridine derivative.[5] This intermediate then undergoes a series of transformations including chlorination, hydrogenolysis, and hydrolysis to arrive at the target acid.

Step 1: Cyclization to 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine [5]

-

React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of a catalyst such as potassium hydroxide to induce cyclization.

Step 2: Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine [5]

-

Treat the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Step 3: Catalytic Hydrogenolysis and Hydrolysis [5]

-

The 2,6-dichloro intermediate can undergo catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst to remove the chlorine atoms, followed by hydrolysis of the nitrile to the carboxylic acid.

-

Alternatively, the nitrile can be hydrolyzed first, followed by catalytic hydrogenolysis of the chloro groups.

The initial cyclization is a condensation reaction that forms the pyridine ring. The use of a strong chlorinating agent like POCl₃ is standard for converting hydroxyl groups on a pyridine ring to chlorides, which are good leaving groups for subsequent reactions. Catalytic hydrogenolysis is a classic method for the reductive removal of halogen atoms from aromatic rings.

Caption: Synthesis via the building block cyclization approach.

Conclusion

The synthesis of this compound is a well-established field with several viable and scalable routes. The choice of a particular synthetic strategy will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The de novo construction from simple acyclic precursors offers an economical route for large-scale synthesis, while the functionalization of a pre-formed pyridine ring provides a more direct, albeit potentially more expensive, path. The building block approach offers a highly convergent synthesis with good control over regioselectivity. A thorough understanding of these core strategies and the chemical principles that underpin them is essential for any researcher, scientist, or drug development professional working with this important fluorinated intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 4-(trifluoromethyl)nicotinate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage conditions of key intermediates is paramount. Methyl 4-(trifluoromethyl)nicotinate, a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception. Its stability profile directly impacts the integrity of experimental outcomes, the scalability of synthetic routes, and the safety of handling and storage protocols. This guide provides a detailed exploration of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and the analytical methodologies required for its stability assessment.

Core Chemical Properties and Inherent Stability

This compound is a pyridine derivative characterized by a methyl ester at the 3-position and a trifluoromethyl group at the 4-position. The interplay between the electron-withdrawing trifluoromethyl group and the ester functionality on the pyridine ring dictates its reactivity and stability.

The trifluoromethyl group is renowned for its high electronegativity and the exceptional strength of the carbon-fluorine bond. This imparts significant metabolic stability to the molecule by rendering the adjacent aromatic ring less susceptible to oxidative metabolism by enzymes.[1][2] However, this stability is not absolute and can be compromised under specific environmental stressors.

Under recommended storage conditions, this compound is a stable compound.[3] However, deviations from these conditions can initiate degradation cascades that compromise its purity and integrity.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to stringent storage and handling protocols is essential. These recommendations are designed to mitigate the risks of degradation from atmospheric, thermal, and photolytic sources.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential hydrolytic and thermal degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis. |

| Light Exposure | Store in amber or opaque containers | Protects the compound from photolytic degradation, a known pathway for trifluoromethylated aromatic compounds.[4] |

| Moisture | Tightly sealed containers in a dry environment | Minimizes the risk of hydrolysis of the methyl ester functionality. |

Handling Precautions:

-

Always handle in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with incompatible materials to prevent vigorous reactions.

Key Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting analytical results. The primary modes of degradation are hydrolysis, photodegradation, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-(trifluoromethyl)nicotinic acid and methanol.[5]

Studies on nicotinic acid esters have shown that this degradation follows pseudo-first-order kinetics.[5] The rate of hydrolysis is highly dependent on the pH of the environment.

Primary Hydrolysis Product:

-

4-(trifluoromethyl)nicotinic acid

The formation of this acidic degradant can, in turn, influence the stability of other components in a formulation and must be carefully monitored.

Photodegradation

Aromatic compounds containing trifluoromethyl groups are known to be susceptible to photodegradation.[4] Exposure to light, particularly in the UV spectrum, can initiate reactions that lead to the cleavage of the C-CF3 bond. This process can result in the formation of trifluoroacetic acid and other degradation products. The presence of nitrogen in the pyridine ring can influence the rate and byproducts of photodegradation.[4]

Potential Photodegradation Products:

-

Trifluoroacetic acid

-

Various pyridine ring fragments

Thermal Degradation

While stable at recommended storage temperatures, elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other decomposition pathways. At very high temperatures, such as those encountered in fire conditions, the molecule will decompose to produce hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride. While specific pyrolytic degradation products at moderately elevated temperatures are not well-documented in the literature for this specific molecule, general principles suggest that decarboxylation of the hydrolysis product (4-(trifluoromethyl)nicotinic acid) or cleavage of the trifluoromethyl group could occur.

Oxidative Degradation

The trifluoromethyl group generally deactivates the pyridine ring, making it more resistant to oxidation compared to unsubstituted pyridine.[2] However, in the presence of strong oxidizing agents, degradation can occur. The pyridine nitrogen is a potential site for N-oxidation, forming the corresponding N-oxide. Under harsh oxidative conditions, ring opening may also be possible.

Potential Oxidative Degradation Products:

-

This compound N-oxide

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Key degradation routes for this compound.

Incompatible Materials

To prevent accelerated degradation and ensure safety, this compound should not be stored with the following classes of compounds:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and oxidative degradation.

-

Strong Bases: Will catalyze the rapid hydrolysis of the ester group.

-

Strong Acids: Can also catalyze ester hydrolysis.

-

Amines: May react with the ester group.

-

Reducing Agents: Potential for unwanted reduction reactions.

Stability-Indicating Analytical Methods

To accurately assess the stability of this compound and quantify its degradation products, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6][7]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary hydrolysis product, 4-(trifluoromethyl)nicotinic acid, and other potential degradants.

1. Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection and Optimization:

-

Initial Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

-

Optimization: Adjust the gradient slope and initial/final mobile phase composition to achieve adequate separation between the parent compound and its degradants. The more polar 4-(trifluoromethyl)nicotinic acid will elute earlier than the parent ester.

3. Detection:

-

Set the UV detector to the wavelength of maximum absorbance for this compound (typically determined by a UV scan).

4. Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

5. Forced Degradation Studies for Method Validation: [8] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Conclusion

The chemical stability of this compound is a critical parameter that underpins its successful application in research and development. While inherently stabilized by the trifluoromethyl group, it is susceptible to degradation, primarily through hydrolysis of the methyl ester. Adherence to proper storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is essential to maintain its purity and integrity. A thorough understanding of its degradation pathways, coupled with the implementation of robust, stability-indicating analytical methods, provides the necessary framework for its effective and reliable use in the synthesis of novel therapeutic and agrochemical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylated Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has been a transformative endeavor in modern chemistry, unlocking unprecedented advancements in pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylated pyridine derivatives. It delves into the core synthetic methodologies, from seminal, harsh-condition reactions to the sophisticated, regioselective strategies of the present day. By examining the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the profound impact of the CF3 group on the physicochemical and pharmacological properties of the pyridine ring, culminating in a survey of its application in blockbuster drugs and next-generation pesticides.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring, a ubiquitous heterocyclic motif, is a cornerstone of numerous biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have long made it a favored scaffold in medicinal and agricultural chemistry. The introduction of a trifluoromethyl group—a small, yet powerfully electron-withdrawing moiety—dramatically amplifies these desirable characteristics. The CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve membrane permeability, and modulates the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions.[1][2]

This strategic fluorination has given rise to a new class of "privileged scaffolds" that are central to the development of innovative therapeutics and crop protection agents.[3][4] This guide will trace the journey of trifluoromethylated pyridines from their initial synthesis to their current status as indispensable building blocks in modern chemical research.

Historical Milestones: A Timeline of Discovery

The journey to trifluoromethylated pyridines began with foundational work in organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported by Frédéric Swarts in 1898, it took nearly half a century for this transformation to be successfully applied to a pyridine ring.[5][6]

-

1898: Frédéric Swarts synthesizes benzotrifluoride by treating benzotrichloride with antimony trifluoride, laying the groundwork for aromatic trifluoromethylation.[5][6]

-

1928: The medicinal use of the trifluoromethyl group begins, sparking interest in its biological effects.[7]

-

1947: The first introduction of a trifluoromethyl group into a pyridine ring is reported, utilizing a procedure analogous to Swarts' method involving the chlorination and subsequent fluorination of picoline.[5][8]

-

1982: The first agrochemical incorporating a trifluoromethylpyridine substructure, the herbicide Fluazifop-butyl, is commercialized by Ishihara Sangyo Kaisha, Ltd. (ISK).[5][8] This marked a significant turning point, demonstrating the commercial viability and agricultural importance of this class of compounds.

-

Post-1990s: A surge in research and development leads to a wider variety of substitution patterns on the pyridine ring and the commercialization of numerous new trifluoromethylpyridine-containing agrochemicals and pharmaceuticals.[5]

Synthetic Strategies: From Brute Force to Finesse

The methodologies for synthesizing trifluoromethylated pyridines have evolved significantly, moving from harsh, high-temperature industrial processes to more refined and regioselective laboratory-scale reactions. The two most established industrial methods are the halogen exchange of trichloromethylpyridines and the construction of the pyridine ring using trifluoromethylated building blocks.[8][9] More recently, direct C-H trifluoromethylation has emerged as a powerful tool for late-stage functionalization.

The Halogen Exchange (HALEX) Method: An Industrial Workhorse

The most prevalent industrial route to trifluoromethylpyridines involves a two-step process: the radical chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF).[8][10]

Step 1: Radical Chlorination

This step involves the free-radical chlorination of the methyl group on the pyridine ring to yield the corresponding trichloromethyl derivative. This reaction is typically initiated by UV light or a radical initiator.

Step 2: Fluorination

The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, most commonly using anhydrous hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (SbF3), which was used in the early discoveries.[10][11] This reaction can be performed in either the liquid or vapor phase. Vapor-phase fluorination often requires high temperatures, while liquid-phase reactions can be conducted under milder conditions, sometimes with the aid of a catalyst.[11]

Experimental Protocol: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals.[8]

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Catalyst (e.g., FeCl3, FeF3)[11]

-

Pressure-rated reaction vessel (e.g., autoclave)

Procedure:

-

Charge the pressure-rated reaction vessel with 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.

-

Cool the vessel and carefully add anhydrous hydrogen fluoride.

-

Seal the vessel and gradually heat to the desired reaction temperature (typically between 100-200°C), monitoring the internal pressure.

-

Maintain the reaction at temperature with stirring for several hours until completion, as monitored by GC or HPLC.

-

Cool the reactor to room temperature and carefully vent any excess HF into a suitable scrubber.

-

The crude product is then purified, typically by distillation, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality: The use of a catalyst in the liquid-phase reaction facilitates the chlorine-fluorine exchange, allowing for lower reaction temperatures and pressures compared to the vapor-phase process, which improves energy efficiency and reduces the formation of byproducts.[11]

Ring Construction: Building from Trifluoromethylated Blocks

An alternative and often more regioselective approach is the construction of the pyridine ring itself from acyclic precursors already containing the trifluoromethyl group.[8][12] This "building block" strategy offers greater control over the final substitution pattern of the pyridine ring.

Common trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Trifluoroacetic acid and its derivatives[12]

-

3,3,3-Trifluoropropene derivatives

These building blocks can undergo condensation reactions with other components to form the pyridine ring. For example, the Hantzsch pyridine synthesis or similar cyclocondensation reactions can be adapted to incorporate these fluorinated synthons.[9]

Experimental Workflow: Cyclocondensation for Pyridine Synthesis

Caption: A generalized workflow for the synthesis of trifluoromethylated pyridines via cyclocondensation.

Modern Methods: Direct C-H Trifluoromethylation

The direct trifluoromethylation of a pre-existing pyridine ring represents a significant advancement in synthetic efficiency.[13] These methods avoid the often harsh conditions of the HALEX process and the multi-step nature of ring construction. Direct C-H trifluoromethylation can be achieved through various mechanisms, including radical, nucleophilic, and electrophilic pathways.[13][14][15]

Recent developments have focused on achieving high regioselectivity, which has historically been a challenge due to the multiple reactive C-H bonds on the pyridine ring.[13][16] Strategies to control regioselectivity include the use of directing groups or the modulation of the electronic properties of the pyridine ring.[16]

Physicochemical Properties and Their Impact

The introduction of a trifluoromethyl group imparts a unique set of physicochemical properties to the pyridine ring, which are the primary drivers for its widespread use in drug and agrochemical design.

| Property | Effect of CF3 Group | Consequence in Drug/Agrochemical Design |

| Lipophilicity | Increases | Enhanced membrane permeability and bioavailability.[1][17] |

| Metabolic Stability | Increases | Blocks sites of oxidative metabolism, leading to longer half-life.[1][18] |

| Electron-withdrawing Nature | Strong | Modulates the pKa of the pyridine nitrogen, affecting receptor binding and solubility.[5][18] |

| Binding Affinity | Can enhance | Can participate in favorable interactions with biological targets.[18] |

| Conformational Effects | Can influence | The steric bulk of the CF3 group can lock the molecule in a specific conformation. |

Applications in Agrochemicals and Pharmaceuticals

The unique properties conferred by the trifluoromethyl group have led to the development of numerous successful commercial products.[8][19]

Agrochemicals

Trifluoromethylated pyridines are key components in a wide range of herbicides, insecticides, and fungicides.[17]

-

Herbicides: Fluazifop-butyl, the first commercialized trifluoromethylpyridine agrochemical, is a selective herbicide used to control grass weeds in broadleaf crops.[5][8]

-

Insecticides: Flonicamid is a selective insecticide that is highly effective against aphids and other sucking insects.[9]

-

Fungicides: Fluazinam is a broad-spectrum fungicide used to control a variety of diseases in crops.[9]

Pharmaceuticals

In the pharmaceutical industry, the trifluoromethylpyridine scaffold is present in drugs targeting a diverse range of therapeutic areas.[3][9][18]

-

Antivirals: Certain trifluoromethylpyridine derivatives have shown promise in inhibiting viral replication.[3]

-

Anticancer Agents: The scaffold is being explored for the development of kinase inhibitors and other anticancer drugs.[18]

-

Central Nervous System (CNS) Drugs: The ability of the CF3 group to enhance blood-brain barrier penetration makes this scaffold attractive for CNS drug discovery.[17]

Future Outlook

The field of trifluoromethylated pyridine derivatives continues to evolve rapidly. Future research will likely focus on the development of more efficient, sustainable, and regioselective synthetic methods. The exploration of novel substitution patterns and the application of these privileged scaffolds to new biological targets will undoubtedly lead to the discovery of the next generation of life-saving drugs and innovative crop protection solutions. The continued investigation into the nuanced effects of trifluoromethylation on molecular properties will further empower medicinal and agricultural chemists to design molecules with precisely tailored activities and profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]